An In-Depth Technical Guide to the Chemical Properties and Applications of 3-[(3-Methylbenzyl)oxy]benzaldehyde
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-[(3-Methylbenzyl)oxy]benzaldehyde
This guide provides a comprehensive overview of 3-[(3-Methylbenzyl)oxy]benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, and reactivity, as well as its emerging applications.
Core Chemical and Physical Properties
3-[(3-Methylbenzyl)oxy]benzaldehyde is a disubstituted aromatic compound featuring a benzaldehyde core with a 3-methylbenzyloxy substituent at the meta-position. This unique arrangement of functional groups—an electrophilic aldehyde and a stable ether linkage—governs its reactivity and makes it a valuable synthetic intermediate.[1][2]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.28 g/mol | [1] |
| CAS Number | 590350-87-1 | [1] |
| Appearance | Not specified, but related compounds are typically colorless to pale yellow liquids or low-melting solids. | |
| Boiling Point | Not experimentally determined in the provided sources. | |
| Melting Point | Not experimentally determined in the provided sources. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, diethyl ether, and tetrahydrofuran. | [2][3] |
| Storage | Store at 2-8°C under an inert gas. | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and quality assessment of 3-[(3-Methylbenzyl)oxy]benzaldehyde.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton (around 9-10 ppm as a singlet), aromatic protons on both rings (in the 6.5-8.5 ppm region), the benzylic methylene protons of the ether linkage (as a singlet), and the methyl group protons (as a singlet around 2.4 ppm).[4][5]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the aldehyde group (around 193 ppm).[6] Other signals will correspond to the aromatic carbons and the benzylic and methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1665-1710 cm⁻¹.[4][5] The presence of two bands in the 2695-2830 cm⁻¹ region would further confirm the aldehyde functionality.[4][5] Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹.[5]
Synthesis and Purification
The most common and logical synthetic route to 3-[(3-Methylbenzyl)oxy]benzaldehyde is through a Williamson ether synthesis. This well-established reaction provides a reliable method for forming the ether linkage.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of 3-[(3-Methylbenzyl)oxy]benzaldehyde from 3-hydroxybenzaldehyde and 3-methylbenzyl chloride.
Materials:
-
3-Hydroxybenzaldehyde
-
3-Methylbenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.
-
Addition of Alkylating Agent: While stirring, add 3-methylbenzyl chloride (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-[(3-Methylbenzyl)oxy]benzaldehyde can be purified by column chromatography on silica gel or by vacuum distillation.
Chemical Reactivity and Derivatization
The reactivity of 3-[(3-Methylbenzyl)oxy]benzaldehyde is dominated by its aldehyde functional group, which is a primary site for nucleophilic addition and oxidation reactions.[2] The aromatic rings can undergo electrophilic substitution, and the benzylic ether linkage is generally stable but can be cleaved under harsh conditions.[2]
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-[(3-Methylbenzyl)oxy]benzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[2]
-
Reduction: The aldehyde is easily reduced to the primary alcohol, {3-[(3-Methylbenzyl)oxy]phenyl}methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.[2] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is crucial for building more complex molecules.[2]
-
Condensation Reactions: It can participate in various condensation reactions, such as the Wittig reaction to form alkenes or the Knoevenagel condensation, which are valuable for constructing larger molecular frameworks.[8]
-
Schiff Base Formation: The aldehyde readily reacts with primary amines to form Schiff bases (imines), which are common intermediates in the synthesis of various bioactive compounds.[1]
Applications in Research and Drug Development
3-[(3-Methylbenzyl)oxy]benzaldehyde serves as a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1] Its structural features, including the aromatic and ether components, make it a valuable scaffold in medicinal chemistry.[1]
Drug Discovery: The benzyloxybenzaldehyde scaffold is considered a promising framework for drug discovery.[9] Derivatives of this compound have been investigated for their potential as selective inhibitors of enzymes such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in certain types of cancer.[9] The aldehyde functionality allows for modifications to create derivatives with specific biological activities, such as antimicrobial or anti-inflammatory properties.[1] Benzaldehyde itself has been studied as a potential absorption promoter for drugs with low bioavailability.[10]
Organic Synthesis: This compound is a versatile building block for constructing more complex organic molecules.[8] Its ability to undergo a variety of chemical transformations makes it a valuable tool for synthetic chemists in both academic and industrial research.[2][8]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-[(3-Methylbenzyl)oxy]benzaldehyde.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[11][12] Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[11][12] Wash hands thoroughly after handling.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]
Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[11][14]
References
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3-((2-Methylbenzyl)oxy)benzaldehyde - MySkinRecipes. Available at: [Link]
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3-[(3-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 | CID 3858058 - PubChem. Available at: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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3-((3-Methoxybenzyl)Oxy)Benzaldehyde - MySkinRecipes. Available at: [Link]
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3,5-Dimethoxy-4-[(trimethylsilyl)oxy]benzaldehyde | C12H18O4Si | CID 614155 - PubChem. Available at: [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed. Available at: [Link]
- CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents.
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Safety Data Sheet: Benzaldehyde - Carl ROTH. Available at: [Link]
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(PDF) Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - ResearchGate. Available at: [Link]
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Safety Data Sheet: 3-Methoxybenzaldehyde, 98% - Chemos GmbH&Co.KG. Available at: [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments Magnetic Resonance. Available at: [Link]
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Synthesis of 3-phenoxybenzaldehyde - PrepChem.com. Available at: [Link]
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4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Available at: [Link]
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3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem - NIH. Available at: [Link]
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Example 7 - Organic Chemistry at CU Boulder. Available at: [Link]
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![Chemical structure of 3-[(3-Methylbenzyl)oxy]benzaldehyde](https://i.imgur.com/8zQ9x1c.png)
